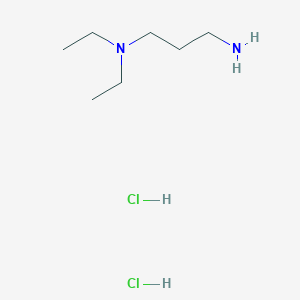

N',N'-diethylpropane-1,3-diamine;dihydrochloride

CAS No.: 99310-71-1

Cat. No.: VC7855318

Molecular Formula: C7H20Cl2N2

Molecular Weight: 203.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99310-71-1 |

|---|---|

| Molecular Formula | C7H20Cl2N2 |

| Molecular Weight | 203.15 g/mol |

| IUPAC Name | N',N'-diethylpropane-1,3-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H18N2.2ClH/c1-3-9(4-2)7-5-6-8;;/h3-8H2,1-2H3;2*1H |

| Standard InChI Key | GBVZELCSYDHFFZ-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCCN.Cl.Cl |

| Canonical SMILES | CCN(CC)CCCN.Cl.Cl |

Introduction

Chemical Identity and Structural Features

N',N'-Diethylpropane-1,3-diamine dihydrochloride (systematic IUPAC name: N',N'-diethylpropane-1,3-diamine dihydrochloride) is a bifunctional amine salt with the molecular formula C₇H₁₈N₂·2HCl and a molecular weight of 199.16 g/mol. The base amine, N,N-diethyl-1,3-propanediamine, consists of a three-carbon propane chain with ethyl groups attached to both terminal nitrogen atoms (Figure 1) . Protonation of the amine groups with hydrochloric acid yields the dihydrochloride salt, which enhances stability and solubility in aqueous systems.

Key structural attributes:

-

Backbone: A propane chain (CH₂-CH₂-CH₂) provides flexibility and influences steric interactions.

-

Substituents: Ethyl groups (-C₂H₅) on both nitrogen atoms impart hydrophobicity and moderate basicity.

-

Salt form: The dihydrochloride increases polarity, making the compound hygroscopic and water-soluble .

Physicochemical Properties

While experimental data for the dihydrochloride salt are scarce, the properties of the base amine (N,N-diethyl-1,3-propanediamine) provide a foundation for extrapolation (Table 1) .

Table 1: Physicochemical Properties of N,N-Diethyl-1,3-Propanediamine and Its Dihydrochloride

The dihydrochloride salt is expected to exhibit reduced volatility compared to the base amine, with a higher melting point due to ionic lattice stabilization. Its solubility in polar solvents like water and ethanol makes it suitable for reactions requiring homogeneous conditions .

Synthesis and Manufacturing

The base amine, N,N-diethyl-1,3-propanediamine, is synthesized via reductive amination or alkylation of propane-1,3-diamine with ethylating agents. A continuous fixed-bed hydrogenation process analogous to the method described in Patent CN103333073B for dimethyl analogs offers insights into scalable production :

-

Amination Step:

-

Hydrogenation Step:

The dihydrochloride salt is subsequently formed by treating the base amine with hydrochloric acid in a stoichiometric ratio, followed by crystallization and drying.

Applications in Industrial and Research Contexts

Surfactants and Corrosion Inhibitors

The dihydrochloride salt’s amphiphilic structure enables its use in cationic surfactants, where the protonated amine groups interact with anionic surfaces. Applications include:

-

Textile softeners: Adsorption onto fabric fibers reduces static cling .

-

Oilfield chemicals: Corrosion inhibition in acidic environments via film formation on metal surfaces .

Pharmaceutical Intermediates

The compound’s bifunctional reactivity facilitates its role in synthesizing:

-

Antihistamines: Quaternary ammonium derivatives for allergy medications.

-

Anticancer agents: Coordination with platinum-group metals for targeted therapies .

Polymer Chemistry

As a crosslinking agent, the dihydrochloride enhances mechanical properties in epoxy resins and polyurethanes. Its dual amine groups participate in condensation reactions with carbonyl compounds .

Future Research Directions

-

Green Synthesis: Developing catalytic systems to reduce energy consumption in hydrogenation steps .

-

Drug Delivery: Exploring the dihydrochloride’s potential as a proton-responsive carrier for targeted therapies.

-

Advanced Materials: Functionalizing metal-organic frameworks (MOFs) for gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume